molecular formula C15H21NO6 B2876273 Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate CAS No. 502842-24-2

Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate

Cat. No.: B2876273
CAS No.: 502842-24-2
M. Wt: 311.334
InChI Key: MCBKBQBIDOEXSD-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate is a chemical compound with the molecular formula C15H21NO6. It is an ester derivative of propanoic acid and is often used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes an amino group and a dimethylphenyl group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate typically involves the esterification of 3-amino-3-(2,5-dimethylphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is followed by the addition of oxalic acid to form the oxalate salt. The reaction conditions usually include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Ethanol

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe in enzyme assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-phenylpropanoate
  • Ethyl 3-amino-3-(4-methylphenyl)propanoate
  • Ethyl 3-amino-3-(3,5-dimethylphenyl)propanoate

Uniqueness

Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate is unique due to the presence of the 2,5-dimethylphenyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities .

Biological Activity

Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate oxalate is a compound with significant potential in both chemical synthesis and biological applications. Its unique structure, featuring an amino group and a dimethylphenyl moiety, positions it as a versatile intermediate in organic chemistry and a candidate for various biological assays.

Chemical Structure and Properties

  • Molecular Formula : C15H21NO6
  • Molecular Weight : 293.34 g/mol
  • CAS Number : 502842-24-2

The compound is characterized by the presence of an ester group, which can undergo hydrolysis, and an amino group that can participate in hydrogen bonding, making it biologically relevant.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The mechanism involves:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Binding : The compound may interact with specific receptors, influencing cellular pathways.

Biological Applications

This compound has been studied for several biological applications:

  • Biochemical Probes : It is investigated as a probe in enzyme assays to understand enzyme kinetics and mechanisms.
  • Drug Development : The compound shows promise in the synthesis of pharmaceutical agents due to its ability to modify biological pathways.

Case Studies and Experimental Data

  • Enzyme Assays : In studies evaluating its role as a biochemical probe, this compound demonstrated significant enzyme inhibition at micromolar concentrations. Specific enzymes targeted include proteases and kinases, indicating its potential utility in drug design .
  • Synthesis of Bioactive Compounds : Research has shown that derivatives of this compound can lead to the synthesis of bioactive molecules with enhanced pharmacological properties. For instance, modifications to the dimethylphenyl group have yielded compounds with improved selectivity for certain receptors .

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
Ethyl 3-amino-3-phenylpropanoateModerate enzyme inhibition
Ethyl 3-amino-3-(4-methylphenyl)propanoateHigh affinity for specific receptors
This compoundSuperior enzyme inhibition and receptor binding

This compound stands out due to its unique steric and electronic properties conferred by the 2,5-dimethylphenyl group, which enhances its biological activity compared to similar compounds .

Properties

IUPAC Name

ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.C2H2O4/c1-4-16-13(15)8-12(14)11-7-9(2)5-6-10(11)3;3-1(4)2(5)6/h5-7,12H,4,8,14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBKBQBIDOEXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC(=C1)C)C)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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